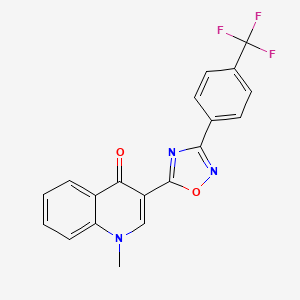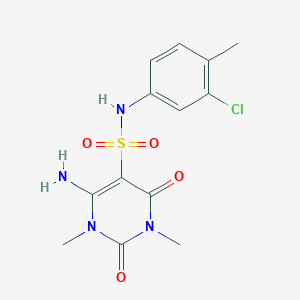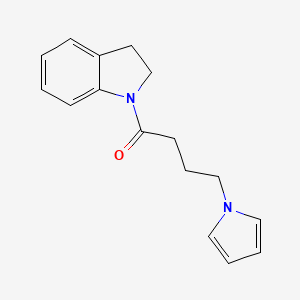
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, also known as YK11, is a synthetic steroid that is currently being researched for its potential to increase muscle mass and strength. YK11 is a selective androgen receptor modulator (SARM) that is designed to selectively target and activate the androgen receptor in muscle tissue, while minimizing the activation of the androgen receptor in other tissues.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one involves the condensation of indoline-1-carboxaldehyde with pyrrole-1-carboxylic acid followed by reduction and cyclization.
Starting Materials
Indoline-1-carboxaldehyde, Pyrrole-1-carboxylic acid, Sodium borohydride, Acetic acid, Sodium acetate, Ethanol
Reaction
Step 1: Condensation of indoline-1-carboxaldehyde with pyrrole-1-carboxylic acid in the presence of acetic acid and sodium acetate to form 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)but-3-en-2-one., Step 2: Reduction of the double bond in 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)but-3-en-2-one using sodium borohydride in ethanol to form 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-3-ol., Step 3: Cyclization of 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-3-ol using acetic acid to form 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one.
作用机制
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one works by selectively activating the androgen receptor in muscle tissue, which in turn leads to an increase in protein synthesis and muscle growth. Unlike traditional steroids, which can have a range of unwanted side effects, 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is designed to target only muscle tissue, while minimizing the activation of the androgen receptor in other tissues.
生化和生理效应
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one has been shown to increase muscle mass and strength in animal models, and there is growing interest in its potential as a performance-enhancing drug for athletes. In addition, 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one has been shown to have a range of other biochemical and physiological effects, including an increase in bone density, an improvement in insulin sensitivity, and a reduction in inflammation.
实验室实验的优点和局限性
One of the main advantages of 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is its selectivity for muscle tissue, which makes it a potentially safer alternative to traditional steroids. However, there are also limitations to its use in lab experiments, including the fact that it is a synthetic compound that is not found naturally in the body, and that there is limited information available on its long-term safety and efficacy.
未来方向
There are several potential future directions for research on 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, including further studies on its safety and efficacy in humans, as well as investigations into its potential as a treatment for muscle wasting diseases and other conditions. In addition, there is growing interest in the development of other selective androgen receptor modulators, which could have a range of potential applications in the field of sports medicine and beyond.
科学研究应用
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is primarily being researched for its potential as a muscle-building agent. Several studies have shown that 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can increase muscle mass and strength in animal models, and there is growing interest in its potential as a performance-enhancing drug for athletes.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-pyrrol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(8-5-12-17-10-3-4-11-17)18-13-9-14-6-1-2-7-15(14)18/h1-4,6-7,10-11H,5,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTJLTIEJBBFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

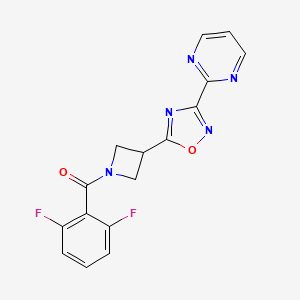
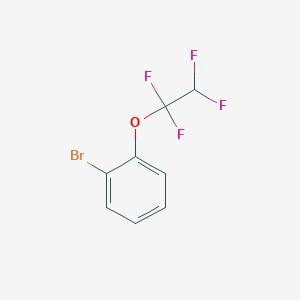
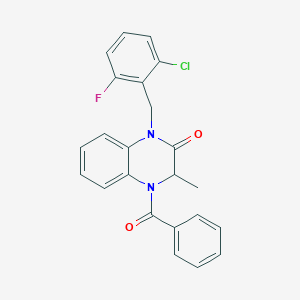
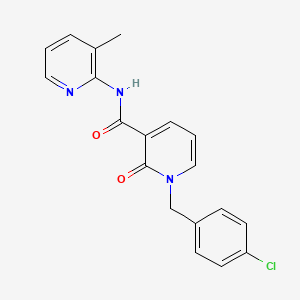
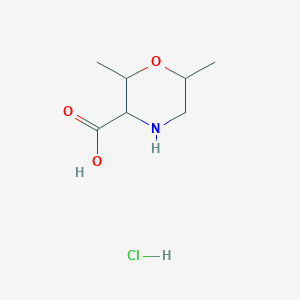
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)
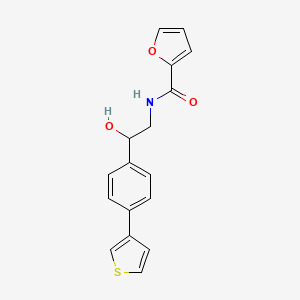
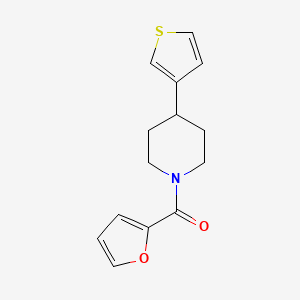
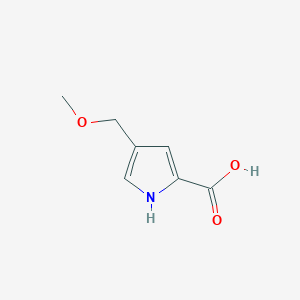
![N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2898687.png)
